molecular formula C22H25F2NO4 B032391 (S)-1-[(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-[(R)-2-[(S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethylamino]ethanol CAS No. 119365-25-2

(S)-1-[(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-[(R)-2-[(S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethylamino]ethanol

Cat. No.: B032391
CAS No.: 119365-25-2
M. Wt: 405.4 g/mol
InChI Key: KOHIRBRYDXPAMZ-UDKICSLYSA-N
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Description

(S)-1-[(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-[(R)-2-[(S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethylamino]ethanol, also known as this compound, is a useful research compound. Its molecular formula is C22H25F2NO4 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Mannam et al. (2020) described the synthesis of novel urea/thiourea derivatives from 6-fluoro-3,4-dihydro-2H-chromene, showcasing the potential of these compounds in antimicrobial activities. They developed an efficient system for good separation of diastereomers and achieved high yields in the synthesis of related compounds. The synthesized compounds displayed moderate to excellent antimicrobial activities against various bacterial and fungal strains, indicating their potential in addressing microbial resistance challenges (Mannam, S., Kumar, P., Chamarthi, N., & Prasad K. R. S., 2020).

Crystallographic Analysis

Tuchalski et al. (2007) conducted a study on the hydrochloride salt of chiral l-nebivolol, which is structurally related to (S)-1-[(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-[(R)-2-[(S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethylamino]ethanol. They obtained this compound through chiral liquid chromatography as a dihydrate, contributing valuable information to the field of crystallography and aiding in the understanding of molecular structures (Tuchalski, G., Hänsicke, A., Reck, G., & Emmerling, F., 2007).

Role in 5-HT1D Receptor Function

The study by Pullar et al. (2004) explored the role of the 5-HT1D receptor as a presynaptic autoreceptor in guinea pigs, using compounds structurally similar to this compound. They found that specific antagonists potentiated serotonin outflow, suggesting a critical role of the 5-HT1D receptor in regulating serotonin levels, which has implications in neuropharmacology and the treatment of mood disorders (Pullar, I., Boot, J., Broadmore, R., Eyre, T. A., Cooper, J., Sanger, G., Wedley, S., & Mitchell, S., 2004).

Cytotoxicity Studies

In a study by Mo et al. (2004), compounds including pyrano[4,3-c][2]benzopyran-1,6-dione derivatives and furo[3,2-c]pyran-4-one, structurally related to this compound, showed selective cytotoxicity against lung and liver cancer cell lines. This highlights the potential of such compounds in developing new anticancer therapies (Mo, S., Wang, S. J., Zhou, G. X., Yang, Y. C., Li, Y., & Chen, X., 2004).

Pharmacological Properties and Synthesis

The synthesis and diverse pharmacological properties of benzopyran compounds, including β-blockade, anticonvulsant, and antimicrobial activities, have been a focus of interest. Yu et al. (2005) focused on the synthesis of specific derivatives, which are precursors to pharmacologically active isomers, indicating the significance of these compounds in medicinal chemistry (Yu, A., Wang, N. X., Xing, Y. L., Zhang, J. P., Yang, Y. X., Wang, W. H., & Sheng, R. L., 2005).

Properties

IUPAC Name

(1S)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHIRBRYDXPAMZ-UDKICSLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119365-25-2
Record name (alphaR,alpha'S,2S,2'S)-alpha,alpha'-(Iminobis(methylene))bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119365252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (αR,α′S,2S,2′S)-α,α′-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/396Z75Z5FC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The mixture of (±)-[2R*[1S*,5S*(S*)]]-α,α′-[phenylmethyliminobis (methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (48 gm), acetic acid (480 gm) and 5% palladium on charcoal (19 gm) was taken into a hydrogenation flask and subjected to hydrogenation under a hydrogen gas pressure of 1.5 kg/cm2 for 3 hours at 25-40° C. Then the reaction mixture was filtered on hi-flo and washed with acetic acid (55 gm). The solvent was distilled off completely under reduced pressure and then co-distilled twice with ethyl acetate (each time 60 ml). To the resulting mass, ethyl acetate (480 ml) was added, refluxed for 1 hour and then cooled to 25-35° C. The reaction mass was stirred for 4 hours, again cooled to 0-10° C. and stirred for 1 hour 30 minutes. Filtered the material and washed with ethyl acetate (60 ml). The resulting wet cake was stirred with methanol (850 ml) and 25% monomethyl amine (60 ml) for 1 hour at 25-35° C., cooled to 0-10° C. and then stirred for 1 hour at 0-10° C. Filtered the material and washed with methanol (60 ml) to give 40.5 gm of (±)-[2R*[1S*,5S*(S*)]]-α,α′-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (Nebivolol) (HPLC purity: 99.2%).
Quantity
19 g
Type
catalyst
Reaction Step One
Quantity
480 g
Type
solvent
Reaction Step One

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